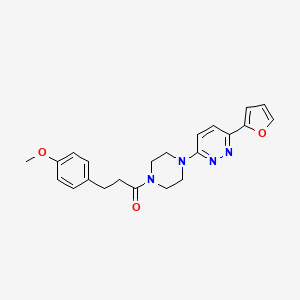
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important factors to consider.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and spectral properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A novel series of compounds related to the structural framework of 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one have been synthesized. These compounds have been designed to explore their antidepressant and antianxiety activities. Kumar et al. (2017) detail the synthesis process starting from 2-acetylfuran through various chemical reactions leading to compounds with potential antidepressant and antianxiety properties, proven through behavioral tests on mice (Kumar et al., 2017).
Chemical Synthesis and Functionalization
Research by Koza et al. (2013) discusses the facile synthesis of novel classes of compounds, showcasing the versatility of the chemical backbone similar to 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one in generating diverse derivatives. These synthetic processes yield compounds with potential for further pharmacological evaluation (Koza et al., 2013).
Antimicrobial Activities
The work by Başoğlu et al. (2013) involves the synthesis of azole derivatives, starting from furan-2-carbohydrazide, leading to compounds that exhibit antimicrobial activities. This research highlights the antimicrobial potential of derivatives related to the core structure (Başoğlu et al., 2013).
Antiarrhythmic and Antihypertensive Effects
Malawska et al. (2002) synthesized a series of derivatives showing significant antiarrhythmic and antihypertensive activities. These findings suggest the potential of structurally related compounds in the treatment of cardiovascular disorders (Malawska et al., 2002).
Structural and Electronic Properties
Research into the structural and electronic properties of anticonvulsant drugs by Georges et al. (1989) provides insight into the molecular features contributing to their pharmacological activity. This research underscores the importance of structural analysis in understanding the function of complex molecules (Georges et al., 1989).
Safety And Hazards
The safety and hazards associated with the compound are also important. This includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Zukünftige Richtungen
This involves identifying areas where further research is needed. It could include developing more efficient synthesis methods, studying its potential applications, or investigating its mechanism of action in more detail.
I hope this general outline helps! If you have specific questions about any of these steps, feel free to ask.
Eigenschaften
IUPAC Name |
1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-18-7-4-17(5-8-18)6-11-22(27)26-14-12-25(13-15-26)21-10-9-19(23-24-21)20-3-2-16-29-20/h2-5,7-10,16H,6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYFNGQVRNDQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

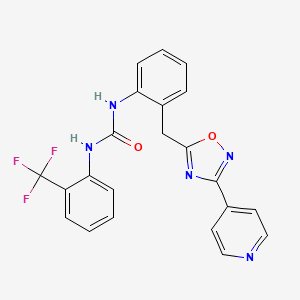
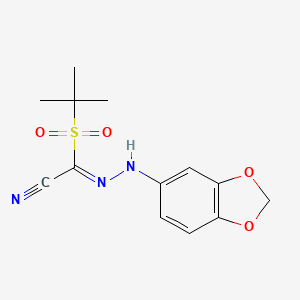
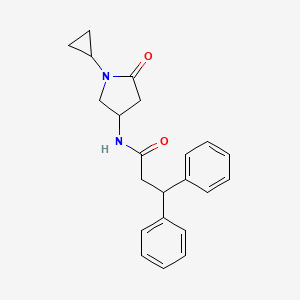
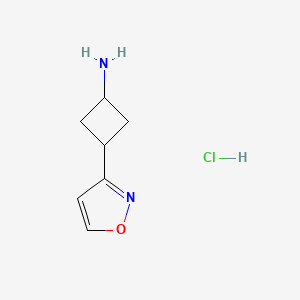
![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)
![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)
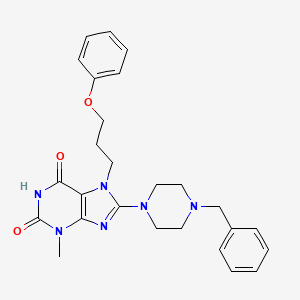
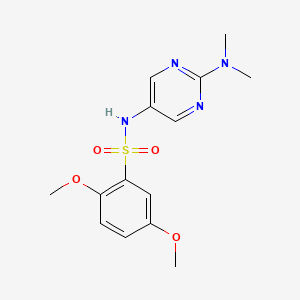
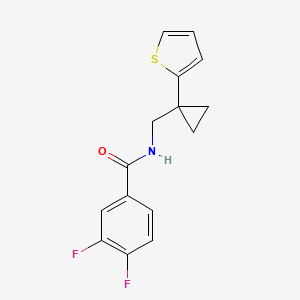
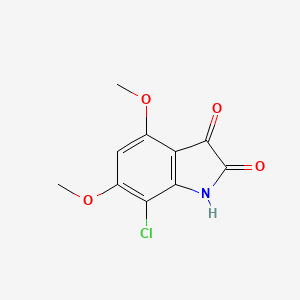
![4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2761220.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2761222.png)
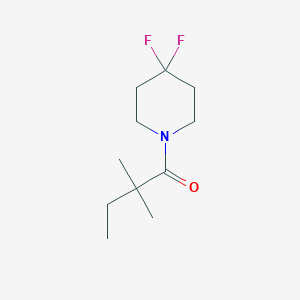
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2761228.png)